(2,4-Dimethylthiazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-11-17(26-13(3)20-11)19(24)23-9-15(14-7-5-4-6-8-14)16(10-23)18-21-12(2)22-25-18/h4-8,15-16H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFWXUDVCUZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a complex organic molecule that integrates thiazole and oxadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Thiazole Moiety : 2,4-Dimethylthiazole
- Oxadiazole Moiety : 3-Methyl-1,2,4-oxadiazole
- Pyrrolidine Component : 4-Phenylpyrrolidin
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been shown to possess antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.06 to 1.88 mg/mL .
| Compound Type | MIC Range (mg/mL) | Active Against |
|---|---|---|
| Thiazole Derivatives | 0.06 - 1.88 | S. aureus, E. coli |
| Oxadiazole Derivatives | Varies | Various bacteria |
2. Anticancer Activity
Thiazole-containing compounds have demonstrated promising anticancer effects across various cell lines. For example, some thiazole derivatives have shown IC50 values less than those of standard chemotherapeutics like doxorubicin in studies involving human glioblastoma and melanoma cells . The presence of electron-donating groups in the phenyl ring has been linked to enhanced cytotoxicity.
| Compound | IC50 Value (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Bcl-2 Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
3. Anticonvulsant Activity
Certain thiazole derivatives have also been evaluated for their anticonvulsant properties. A notable compound showed complete protection against seizures in animal models, indicating a potential therapeutic application in epilepsy .
Case Study 1: Antimicrobial Efficacy
A study assessed several thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific modifications in the thiazole structure significantly enhanced antibacterial potency compared to traditional antibiotics like ampicillin .
Case Study 2: Cytotoxicity Profile
In vitro studies on thiazole-based compounds revealed that structural variations greatly influence their cytotoxic profiles against cancer cell lines. Compounds with specific substituents showed enhanced activity compared to their unsubstituted counterparts, suggesting a structure-activity relationship that merits further exploration .
Scientific Research Applications
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and oxadiazole moieties with a pyrrolidine structure. The synthetic pathways generally include:
- Formation of Thiazole Derivatives: The initial step often involves the reaction of appropriate thiazole precursors with various electrophiles to introduce substituents at the 2 and 4 positions.
- Oxadiazole Integration: The incorporation of the 3-methyl-1,2,4-oxadiazole component can be achieved through cyclization reactions involving hydrazones or amidoximes.
- Pyrrolidine Linkage: The final step usually involves coupling reactions to attach the pyrrolidine moiety to the thiazole and oxadiazole structures.
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antibacterial and antifungal properties. For instance, compounds containing thiazole and oxadiazole rings have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole and Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 0.06 mg/mL |
| Oxadiazole Derivative B | Escherichia coli | 0.12 mg/mL |
| Combined Compound | Bacillus cereus | 0.08 mg/mL |
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may inhibit cell proliferation in lines such as HCT116 (colon cancer) and MCF7 (breast cancer) through mechanisms that involve apoptosis induction and cell cycle arrest .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
| HUH7 | 25 | Inhibition of proliferation |
Material Science Applications
Beyond biological applications, compounds like (2,4-Dimethylthiazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone are being explored for their potential in materials science:
Photonic Applications
The unique structural properties of this compound make it a candidate for use in photonic materials due to its ability to absorb light in specific wavelengths. This characteristic could be leveraged for developing sensors or light-emitting devices.
Polymer Chemistry
Incorporating this compound into polymer matrices may enhance the thermal stability and mechanical properties of the resulting materials, making them suitable for advanced engineering applications.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step heterocyclic chemistry, focusing on the formation of the pyrrolidine, oxadiazole, and thiazole moieties. Key steps include:
- Oxadiazole ring formation : Cyclization of thiosemicarbazides under reflux in ethanol or acetic acid, as demonstrated in similar oxadiazole syntheses .
- Pyrrolidine functionalization : Use of sodium monochloroacetate to introduce thioether linkages, with pH control (pH 8–9) to avoid side reactions .
- Purification : Recrystallization from ethanol-DMF mixtures (1:1) improves yield and purity .
Optimization requires monitoring reaction progress via TLC and adjusting reflux duration (typically 4–12 hours depending on substituent reactivity) .
Advanced: How can computational methods resolve contradictions in biological activity data for structural analogs?
Answer:
Molecular docking and dynamics simulations can reconcile discrepancies between in vitro and in vivo results. For example:
- Docking studies : Use AutoDock Vina to assess binding affinities of the oxadiazole moiety to targets like cyclooxygenase-2 (COX-2), explaining variations in anti-inflammatory activity .
- ADMET prediction : Tools like SwissADME evaluate bioavailability and metabolic stability, clarifying why certain analogs show poor efficacy despite strong in vitro activity .
Cross-validate computational results with experimental IC₅₀ values and pharmacokinetic profiles .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., phenyl groups at δ 7.2–7.5 ppm, methyl groups on thiazole at δ 2.4–2.6 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .
- HPLC-MS : Ensure purity (>95%) and molecular ion detection (e.g., [M+H]⁺ for C₁₉H₂₀N₄O₂S₂) .
Advanced: How do steric and electronic effects in the pyrrolidine ring influence biological activity?
Answer:
- Steric effects : Bulky 4-phenyl substituents on pyrrolidine reduce conformational flexibility, enhancing target selectivity (e.g., kinase inhibition) .
- Electronic effects : Electron-withdrawing groups (e.g., 3-methyl-1,2,4-oxadiazole) increase electrophilicity, improving interactions with nucleophilic residues in enzymes .
Compare analogs using Hammett σ constants and X-ray crystallography to quantify substituent effects .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
- Antimicrobial activity : Broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays for COX-2 or acetylcholinesterase, using indomethacin or donepezil as controls .
Advanced: What strategies address low solubility in pharmacological studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the thiazole ring to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (100–200 nm) to improve bioavailability, as demonstrated for similar lipophilic compounds .
- Co-solvent systems : Employ DMSO-PEG 400 mixtures (1:4 v/v) for in vivo formulations .
Basic: How are structure-activity relationships (SAR) systematically analyzed for this compound?
Answer:
- Analog synthesis : Modify substituents (e.g., replace 3-methyloxadiazole with 3-phenyl) and compare bioactivity .
- Pharmacophore mapping : Identify critical moieties (e.g., thiazole carbonyl) using Schrödinger’s Phase .
- Statistical analysis : Apply QSAR models with descriptors like logP and polar surface area to predict activity trends .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Answer:
- Variable-temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes .
- 2D techniques (COSY, HSQC) : Assign coupled protons and carbon environments unambiguously .
- X-ray crystallography : Resolve tautomeric or stereochemical ambiguities, as done for triazole-thione analogs .
Basic: What analytical methods validate compound stability under storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks .
- HPLC monitoring : Track degradation products (e.g., hydrolyzed oxadiazole rings) using C18 columns and acetonitrile-water gradients .
- Mass balance analysis : Ensure ≥90% recovery of parent compound .
Advanced: What error analysis methods are critical for reproducibility in biological assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
